3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
The compound 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a (2-chlorobenzyl)thio group and at the 6-position with a 3,5-dimethylpyrazole moiety. Its molecular formula is C₁₆H₁₄ClN₄S (molecular weight: 353.83 g/mol).
Properties
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4S/c1-11-9-12(2)21(20-11)15-7-8-16(19-18-15)22-10-13-5-3-4-6-14(13)17/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOGTNPMLKDXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CC=CC=C3Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Starting Material Selection
The synthesis of 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine requires strategic disassembly into two primary fragments:
- 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine : A pre-functionalized pyridazine core bearing a pyrazole substituent at the 6-position.
- 2-Chlorobenzylthiol : A sulfur-containing nucleophile for introducing the thioether moiety at the 3-position.
The pyridazine scaffold is typically synthesized via cyclocondensation reactions between 1,4-diketones and hydrazine derivatives, while the pyrazole ring is installed through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine
Cyclocondensation of 1,4-Diketones
The pyridazine ring is constructed by reacting 3,5-dimethyl-1H-pyrazole-1-carbohydrazide with maleic anhydride under acidic conditions. This yields 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3(2H)-one as a key intermediate.
Reaction Conditions :
- Solvent: Ethanol/HCl (1:1)
- Temperature: Reflux (78°C)
- Duration: 12 hours
- Yield: 85–90%
Characterization Data :
Functionalization at the 3-Position
The 3-oxo group of the pyridazinone intermediate is replaced with a thioether via a two-step process:
- Chlorination : Treatment with POCl3 converts the 3-oxo group to a chloride.
- Nucleophilic Substitution : Reaction with 2-chlorobenzylthiol introduces the thioether moiety.
Optimization Insights :
Thioether Formation: Critical Reaction Parameters
Nucleophilic Substitution Mechanism
The displacement of chloride by 2-chlorobenzylthiol follows an SNAr (nucleophilic aromatic substitution) pathway, facilitated by electron-withdrawing groups on the pyridazine ring.
Reaction Setup :
- Substrate : 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
- Nucleophile : 2-Chlorobenzylthiol (1.2 equiv)
- Base : K2CO3 (2.0 equiv)
- Solvent : DMF, 80°C, 8 hours
- Yield : 72–78%
Side Reactions :
- Competing hydrolysis of the chloride to pyridazinone (mitigated by anhydrous conditions).
- Oxidation of the thiol to disulfide (prevented by N2 atmosphere).
Alternative Thiolation Strategies
Mitsunobu Reaction
Coupling 3-hydroxypyridazine with 2-chlorobenzylthiol using DIAD and PPh3:
- Advantage : Avoids harsh chlorination conditions.
- Limitation : Lower yield (55–60%) due to steric hindrance.
Metal-Mediated Cross-Coupling
Palladium-catalyzed thioetherification using 2-chlorobenzyl disulfide:
Spectroscopic Characterization and Purity Assessment
Nuclear Magnetic Resonance (NMR) Analysis
1H NMR (400 MHz, CDCl3) :
- δ 2.22 (s, 3H, pyrazole-3-CH3), 2.51 (d, J = 0.7 Hz, 3H, pyrazole-5-CH3), 4.78 (s, 2H, SCH2), 5.98 (brs, 1H, pyrazole-CH), 7.07–8.02 (m, 5H, pyridazine-CH and aryl-CH).
13C NMR :
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C17H15ClN4S : 366.0678 [M+H]+
- Observed : 366.0681 [M+H]+ (Δ = 0.8 ppm)
Purity Assessment via HPLC
- Column : C18, 5 µm, 250 × 4.6 mm
- Mobile Phase : MeCN/H2O (70:30), 1.0 mL/min
- Retention Time : 8.2 minutes
- Purity : ≥98% (UV detection at 254 nm)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SNAr Substitution | 72–78 | 98 | High | Moderate |
| Mitsunobu Reaction | 55–60 | 95 | Low | High |
| Pd-Catalyzed Coupling | 65 | 97 | Moderate | Low |
Key Observations :
- SNAr substitution offers the best balance of yield and scalability for industrial applications.
- Mitsunobu conditions are preferable for lab-scale synthesis avoiding POCl3.
Chemical Reactions Analysis
Types of Reactions
3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyridazine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biological assays to study enzyme activity, receptor binding, or cellular pathways.
Materials Science: The compound’s unique structural features may make it useful in the design of novel materials with specific electronic or optical properties.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (CAS 29334-67-6)
- Structure : Chlorine at the 3-position and 3,5-dimethylpyrazole at the 6-position (C₉H₉ClN₄; MW 208.65 g/mol) .
- Key Differences: Substituent at 3-position: Chlorine (electron-withdrawing) vs. (2-chlorobenzyl)thio (bulky, lipophilic). Electronic Effects: The thioether in the target compound may enhance π-stacking interactions, whereas the chlorine in the analog increases polarity. Synthesis: The chloro analog is synthesized via nucleophilic substitution (e.g., reacting pyridazinones with chlorinating agents) , while the target compound likely involves thiol alkylation with 2-chlorobenzyl halides .
Table 1: Structural and Physicochemical Comparison
Pyrano[3,4-b]pyridine Derivatives
- Structure: Derivatives such as 8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-6-thioxo-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile (C₁₆H₁₇N₅OS; MW 327.41 g/mol) .
- Key Differences: Core Structure: Pyrano-pyridine vs. pyridazine. Functional Groups: Nitrile and thioxo groups in the pyrano-pyridine enable fused-ring formation (e.g., thiophene), whereas the target compound’s pyridazine lacks such reactivity . Bioactivity: Pyrano-pyridines exhibit neurotropic activity, suggesting the pyrazole moiety in both compounds may contribute to CNS-targeted effects .
6-(3,5-Dimethylpyrazol)pyridazine Derivatives in Crystallography
- Structural Insights: The chloro analog (CAS 29334-67-6) crystallizes in a monoclinic system (space group P2₁/c), with hydrogen bonding between pyridazine N atoms and pyrazole methyl groups .
- Comparison : The target compound’s (2-chlorobenzyl)thio group may introduce steric hindrance, altering crystal packing and hydrogen-bonding patterns compared to the chloro analog.
Table 2: Crystallographic Data Comparison
Biological Activity
3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyridazine Ring : A six-membered aromatic ring with two nitrogen atoms.
- Pyrazole Moiety : A five-membered ring containing two nitrogen atoms, known for its biological significance.
- Chlorobenzyl Group : Imparts lipophilicity and may enhance cell membrane permeability.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including our compound of interest. The findings indicate that compounds with similar structures exhibit potent activity against a range of pathogens.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| 7b | 0.22 - 0.25 | Staphylococcus epidermidis |
| 4a | TBD | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that derivatives like 7b show remarkable efficacy against Staphylococcus aureus, suggesting that modifications to the pyrazole structure can lead to enhanced antimicrobial properties .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied. Notably, compounds with a similar backbone have demonstrated cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| HepG2 | 3.96 - 4.38 | 3 |
| MCF-7 | TBD | 4 |
| PC-3 | >100 | 3 |
The compound has shown selective cytotoxicity against HepG2 and MCF-7 cell lines, indicating its potential as an anticancer agent. The mechanism of action may involve the induction of apoptosis and inhibition of topoisomerase II activity, which are critical pathways in cancer cell proliferation .
Case Studies
- Antimicrobial Evaluation : A study reported that pyrazole derivatives exhibited significant antimicrobial activity with inhibition zones ranging from 10 to 30 mm against various pathogens. The compound was part of a series that showed enhanced activity due to the presence of the chlorobenzyl thio group .
- Cytotoxicity Assessment : In vitro assays revealed that certain pyrazole derivatives could effectively inhibit cancer cell growth at low concentrations. The compound's structure appears to play a crucial role in its ability to disrupt cancer cell metabolism and induce cell cycle arrest .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-((2-chlorobenzyl)thio)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, and how can reaction yields be improved?
- Methodology :
- Stepwise Functionalization : Begin with a pyridazine core. Introduce the 3,5-dimethyl-1H-pyrazole group via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH in DMF) .
- Thioether Formation : React the intermediate with 2-chlorobenzyl thiol in the presence of a deprotonating agent (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C .
- Yield Optimization : Monitor reactions via TLC and adjust stoichiometry (1.2–1.5 equivalents of thiol reagent). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- X-ray Diffraction (XRD) : Resolve the 3D structure, confirming bond lengths (e.g., C–S bond ~1.78 Å) and dihedral angles between aromatic rings. Use single crystals grown via slow evaporation in ethanol .
- NMR Spectroscopy : Assign peaks using ¹H (e.g., pyrazole protons at δ 2.2–2.4 ppm) and ¹³C NMR (e.g., pyridazine carbons at δ 150–160 ppm). Compare with analogs in literature .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ at m/z ~385) via ESI-MS .
Q. What are the key structural features influencing reactivity?
- Methodology :
- Electron-Withdrawing Groups : The pyridazine ring’s electron-deficient nature facilitates nucleophilic substitutions at the 3- and 6-positions.
- Steric Effects : The 2-chlorobenzyl thio group may hinder electrophilic attacks at the pyridazine C-4 position.
- Hydrogen Bonding : The pyrazole N–H group (δ ~10.5 ppm in ¹H NMR) can act as a hydrogen bond donor, affecting solubility and crystal packing .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodology :
- Derivatization : Synthesize analogs (e.g., replacing 2-chlorobenzyl with fluorobenzyl or varying pyrazole substituents) and compare bioactivity (e.g., enzyme inhibition assays) .
- Computational Modeling : Perform DFT calculations to map electrostatic potentials and identify pharmacophoric features (e.g., hydrophobic pockets near the pyrazole ring) .
- Correlation Analysis : Use multivariate regression to link substituent electronic parameters (σ, π) with observed activity trends .
Q. How can environmental fate and biodegradation pathways be assessed?
- Methodology :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–9) at 25–50°C. Monitor degradation via HPLC and identify byproducts (e.g., sulfoxide/sulfone derivatives) .
- Photolysis Experiments : Use UV light (λ = 254–365 nm) to simulate sunlight exposure. Track half-life and radical intermediates via EPR spectroscopy .
- Microbial Degradation : Incubate with soil microbiota and analyze metabolite profiles using LC-MS/MS .
Q. How should contradictory crystallographic and spectroscopic data be resolved?
- Methodology :
- Cross-Validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å suggest crystal packing effects .
- Dynamic NMR : Investigate conformational flexibility (e.g., pyrazole ring rotation) causing peak broadening. Use variable-temperature NMR to detect energy barriers .
- Synchrotron XRD : Re-examine crystal structure at higher resolution (<0.8 Å) to resolve ambiguities in electron density maps .
Q. What strategies mitigate compound instability during storage or biological assays?
- Methodology :
- Stability Screening : Store samples under inert atmosphere (N₂), varying temperature (−20°C to 25°C) and humidity (0–75% RH). Assess purity via HPLC at intervals .
- Excipient Screening : Test stabilizers (e.g., cyclodextrins for aqueous solutions or antioxidants like BHT in solid state) .
- Accelerated Degradation : Use Arrhenius modeling (40–60°C) to predict shelf life and identify degradation triggers (e.g., oxidation at the thioether group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
